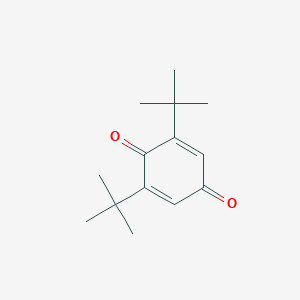

2,6-Di-tert-butyl-P-benzoquinone

描述

Significance and Research Context of Substituted Benzoquinone Derivatives

Substituted benzoquinone derivatives are a class of organic compounds that are of paramount importance in both nature and synthetic chemistry. Quinones, in their broader definition, are widely distributed in biological systems, including plants, fungi, and bacteria, and are integral to vital electron-transfer and photochemical processes. biointerfaceresearch.com Their versatile reactivity and diverse functionalities have made them a focal point of extensive research.

The introduction of substituents onto the benzoquinone ring profoundly influences the electronic properties and reactivity of the parent molecule. These modifications can either activate or deactivate the quinone system towards nucleophilic attack, a key reaction in their chemical behavior. For instance, electron-donating groups tend to deactivate the ring, while electron-withdrawing groups enhance its reactivity. nih.gov This tunability allows for the rational design of benzoquinone derivatives with specific properties for a wide array of applications.

In academic research, substituted benzoquinones are explored for their potential in various fields. They serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules. nih.gov Furthermore, their redox activity is harnessed in the development of materials with interesting electronic and optical properties. The biological activities of substituted quinones are also a major area of investigation, with studies exploring their roles in various biochemical pathways. biointerfaceresearch.com

Historical Perspectives on 2,6-Di-tert-butyl-p-benzoquinone Research Trajectories

The research journey of this compound can be traced back to early investigations into the chemistry of sterically hindered phenols. An early publication in the Journal of the American Chemical Society in 1955 marks a significant point in the study of this compound. acs.org A primary and enduring area of research has been its role as a transformation product of 2,6-di-tert-butylphenol (B90309) and the widely used antioxidant, butylated hydroxytoluene (BHT). sigmaaldrich.com The environmental presence and metabolic fate of BHT have been a significant driver for studying its quinone metabolite. wikipedia.org

The synthesis of this compound has also been a subject of considerable research, with various methods being developed over the years. A notable and efficient method involves the oxidation of 2,6-di-tert-butylphenol. orgsyn.org The use of specific catalysts in these oxidation reactions has been a focus, aiming to achieve high selectivity and yield. google.com

Beyond its origins as a metabolite, research has expanded to explore the utility of this compound as a chemical reagent and intermediate. It has found application as an oxidant in organic synthesis and as a polymerization catalyst. echemi.com More recent research has ventured into its bioelectrochemical applications, highlighting its ability to enhance biofilm redox activity and extracellular electron transfer. This has opened up new avenues for its use in systems like microbial fuel cells.

The table below summarizes key research findings related to this compound:

| Research Area | Key Findings |

| Synthesis | Efficiently synthesized via oxidation of 2,6-di-tert-butylphenol. orgsyn.org |

| Metabolism | Identified as a metabolite of the antioxidant butylated hydroxytoluene (BHT). sigmaaldrich.com |

| Organic Synthesis | Utilized as an oxidant and a chemical intermediate. echemi.com |

| Bioelectrochemistry | Enhances biofilm redox activity and extracellular electron transfer. |

| Environmental Science | Detected as a micro-pollutant in various environmental matrices. sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSIADLBQFVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021493 | |

| Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Orange crystalline powder; [MSDSonline], Solid | |

| Record name | 2,6-Di-t-butyl-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Di-tert-butylbenzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000411 [mmHg] | |

| Record name | 2,6-Di-t-butyl-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals | |

CAS No. |

719-22-2 | |

| Record name | 2,6-Di-tert-butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-t-butyl-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-P-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Bis-(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-BIS(1,1-DIMETHYLETHYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9D8L0Y0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Di-tert-butylbenzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65-67 °C | |

| Record name | 2,6-DI-T-BUTYL-P-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Di-tert-butylbenzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Engineering for 2,6 Di Tert Butyl P Benzoquinone

Oxidation Pathways from Phenolic Precursors

The primary route to 2,6-Di-tert-butyl-p-benzoquinone involves the oxidation of 2,6-di-tert-butylphenol (B90309). This process has been the subject of extensive research, leading to the development of several catalytic systems designed to optimize yield and selectivity.

Catalytic Oxidation Systems

A range of catalysts has been employed to facilitate the oxidation of 2,6-di-tert-butylphenol. These systems vary in their efficiency, selectivity, and operational conditions.

Salcomine (B1680745), a cobalt-Schiff base complex, has proven to be an effective catalyst for the selective oxygenation of 2,6-disubstituted phenols to their corresponding p-benzoquinones. libretexts.org When N,N-dimethylformamide is utilized as the solvent, this method provides high yields of the pure product while avoiding laborious procedures. libretexts.org The use of solvents like chloroform (B151607) or methanol (B129727) can lead to the formation of other products, such as polyphenylene ethers and diphenoquinones, which arise from the coupling of aryloxy radicals. libretexts.org

In a typical procedure, 2,6-di-tert-butylphenol is dissolved in N,N-dimethylformamide with salcomine, and oxygen is introduced while maintaining the temperature below 50°C. The reaction is generally complete within a few hours, after which the product is isolated by precipitation in an acidic ice-water mixture. This process has been demonstrated to produce this compound in high yields.

Table 1: Salcomine-Catalyzed Oxidation of 2,6-di-tert-butylphenol

| Parameter | Value |

| Starting Material | 2,6-di-tert-butylphenol |

| Catalyst | Salcomine |

| Solvent | N,N-dimethylformamide |

| Oxidant | Oxygen |

| Reaction Temperature | < 50°C |

| Reaction Time | 4 hours |

| Yield | 83% |

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown promise as catalysts in various oxidation reactions. researchgate.netquora.com Research into POM-functionalized membranes has demonstrated their potential for use in liquid-phase substrate oxidation. researchgate.net These catalytic systems can be designed for use in flow reactors, offering advantages in terms of catalyst recovery and reuse. researchgate.net

While specific studies detailing the synthesis of this compound using polyoxometalate catalysts are not extensively documented in the reviewed literature, the known catalytic activity of POMs in the oxidation of other organic substrates, such as the oxidation of anthracene to anthraquinone, suggests their potential applicability. researchgate.net The mechanism of these reactions often involves the generation of highly reactive oxygen species. quora.com Further investigation is required to ascertain the efficacy of polyoxometalates in the selective oxidation of 2,6-di-tert-butylphenol.

Manganese dioxide (MnO₂) is a traditional and widely used oxidizing agent in organic synthesis. libretexts.org It is particularly effective for the oxidation of substituted phenols. The reaction is typically heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles. libretexts.org

In the context of phenolic compounds, MnO₂ can act as either a direct oxidant or as a catalyst in conjunction with other oxidizing agents like potassium permanganate. mdma.chharpercollege.edu When used as an oxidant, MnO₂ reacts with phenols to produce dimers, as well as hydroxylated and quinone-like products. harpercollege.edu The efficiency of the oxidation can be influenced by factors such as the quality and age of the MnO₂ reagent and the acidity of the reaction medium. libretexts.org For the synthesis of this compound, the oxidation of a para-substituted precursor like 2,6-di-tert-butyl-p-cresol with manganese dioxide in a mixture of aqueous sulfuric acid and a cosolvent has been reported.

Table 2: Manganese Dioxide Mediated Oxidation of a Phenolic Precursor

| Parameter | Value |

| Starting Material | 2,6-di-tert-butyl-p-cresol |

| Oxidant | Manganese Dioxide (β-form) |

| Reaction Medium | 40% Aqueous Sulfuric Acid and Methyl Ethyl Ketone |

| Reaction Temperature | 65°C |

| Product | This compound |

Titanosilicate catalysts have emerged as effective materials for the selective oxidation of organic compounds. A method for producing this compound involves the oxidation of 2,6-di-tert-butylphenol with a 35% aqueous solution of hydrogen peroxide in the presence of a mesoporous amorphous titanosilicate catalyst. nih.gov

This process is carried out in acetonitrile (B52724) at a temperature range of 25-60°C. The use of a titanosilicate with a specific molar ratio of Si/Ti allows for high selectivity and yield of the desired product. nih.gov The reaction is typically completed within 0.5 to 2 hours. nih.gov

Table 3: Titanosilicate-Catalyzed Oxidation of 2,6-di-tert-butylphenol

| Parameter | Value |

| Starting Material | 2,6-di-tert-butylphenol |

| Catalyst | Mesoporous amorphous titanosilicate |

| Oxidant | 35% aqueous Hydrogen Peroxide |

| Solvent | Acetonitrile |

| Reaction Temperature | 25-60°C |

| Reaction Time | 0.5-2 hours |

| Selectivity | High |

| Yield | High |

Chromium trioxide (CrO₃) and potassium permanganate (KMnO₄) are powerful oxidizing agents commonly used in organic synthesis. The oxidation of phenols with chromic acid, often generated in situ from chromium trioxide, can yield p-benzoquinones. youtube.comchemistnotes.com Similarly, potassium permanganate is known to oxidize phenols to para-benzoquinones. libretexts.org

While these reagents are effective for the oxidation of simpler phenols, their application to sterically hindered phenols like 2,6-di-tert-butylphenol is not well-documented in the available research. The bulky tert-butyl groups may pose a challenge for these strong, non-selective oxidizing agents, potentially leading to lower yields or the formation of side products. The general reaction involves the treatment of the phenol (B47542) with the oxidizing agent in an acidic medium. For instance, phenols can be oxidized by a solution of chromium trioxide in water and glacial acetic acid. mdma.ch Potassium permanganate tests are also used to indicate the presence of phenols through a color change and the formation of a manganese dioxide precipitate. harpercollege.edu

Hydrogen Peroxide as an Oxidizing Agent in Synthesis

Hydrogen peroxide (H₂O₂) serves as a key oxidizing agent in the synthesis of this compound from 2,6-di-tert-butylphenol. Research has demonstrated the efficacy of H₂O₂ in conjunction with various catalytic systems to achieve high yields and selectivity.

One notable method involves the use of a titanosilicate catalyst. In this process, 2,6-di-tert-butylphenol is oxidized with a 35% aqueous solution of hydrogen peroxide in the presence of a mesoporous amorphous titanosilicate. The reaction, conducted in acetonitrile, can achieve high selectivity and yield under optimized conditions. nih.gov Key parameters for this synthesis are detailed in the table below.

Table 1: Reaction Conditions for the Synthesis of this compound using H₂O₂ and a Titanosilicate Catalyst. nih.gov

| Parameter | Value |

| Substrate | 2,6-Di-tert-butylphenol |

| Oxidizing Agent | 35% aqueous H₂O₂ |

| Catalyst | Mesoporous amorphous titanosilicate (Si/Ti molar ratio: 20-80) |

| Solvent | Acetonitrile |

| Phenol:H₂O₂ Molar Ratio | 1:2 to 1:4 |

| Initial Phenol Conc. | 0.1-0.4 mol/L |

| Temperature | 25-60°C |

| Duration | 0.5-2 hours |

Another approach utilizes a combination of hydrogen peroxide and hydrogen bromide in methanol. A solution of 2,6-di-tert-butylphenol, 60% hydrogen peroxide, and hydrogen bromide is refluxed for a short duration. Upon concentration of the solution, 2,6-di-tert-butyl-1,4-benzoquinone crystallizes with a high yield of 89.4%. researchgate.net

Other Metal-Complex Catalysts in Quinone Formation

Beyond titanosilicates, a variety of other metal-complex catalysts have been investigated for the formation of this compound from 2,6-di-tert-butylphenol. The choice of catalyst can significantly influence the product distribution, with some systems favoring the desired quinone while others may lead to dimerization products.

Salcomine , a cobalt(II) complex, has been shown to be a highly effective catalyst for the selective oxygenation of 2,6-disubstituted phenols to their corresponding p-benzoquinones. When the reaction is carried out in N,N-dimethylformamide, high yields of the pure p-benzoquinone are obtained, avoiding laborious purification procedures. researchgate.net An 83% yield of pure this compound has been reported using this method. researchgate.net

Divanadium-polyoxovanadate complexes have also been employed. For instance, the oxidation of 2,6-di-tert-butylphenol with a 35% aqueous solution of H₂O₂ in the presence of tetra-n-butylammonium divanadium-polyoxovanadate in an acetonitrile solution at 40°C for 40 minutes resulted in a 90% selectivity for the quinone with a 98% conversion of the phenol. nih.gov

Iron porphyrin and phthalocyanine (B1677752) complexes have been studied as catalysts for the oxidation of 2,6-di-tert-butylphenol using tert-butyl hydroperoxide as the oxidant in a water-methanol mixture. While these catalysts are active, the major products are often the dimerization products, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, with 2,6-di-tert-butyl-1,4-benzoquinone being a minor product.

Table 2: Comparison of Metal-Complex Catalysts in the Synthesis of this compound.

| Catalyst | Oxidant | Solvent | Yield/Selectivity of Quinone | Ref. |

| Salcomine | O₂ | N,N-dimethylformamide | 83% Yield | researchgate.net |

| Divanadium-polyoxovanadate | H₂O₂ | Acetonitrile | 90% Selectivity | nih.gov |

| Iron Porphyrin/Phthalocyanine | tert-Butyl hydroperoxide | Water-Methanol | Minor Product |

Non-Catalytic Oxidation Methods Research

Research into non-catalytic oxidation methods for the synthesis of this compound has explored electrochemical approaches. Electrochemical synthesis offers a potential alternative to traditional chemical oxidation, avoiding the need for chemical oxidizing agents and catalysts.

The electrochemical oxidation of 1,4-dihydroxybenzene derivatives can generate p-benzoquinones. pte.hu Specifically, the electrochemical oxidation of 2,5-di-tert-butylhydroquinone (B1670977) in acetonitrile-water mixtures has been studied. This process involves the anodic generation of 2,5-di-tert-butyl-1,4-benzoquinone (B1220289). While this demonstrates the feasibility of forming a di-tert-butyl-p-benzoquinone electrochemically, further research is needed to optimize the direct electrochemical synthesis from 2,6-di-tert-butylphenol and to address challenges such as energy consumption and throughput for potential industrial-scale applications.

Formation from Butylated Hydroxytoluene (BHT) and its Derivatives

This compound is a known transformation product and metabolite of the widely used antioxidant, butylated hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol). orgsyn.orgnih.gov The formation of the quinone from BHT occurs through the oxidation of the aromatic π electron system. orgsyn.org

Under conditions of oxidative stress, BHT can be transformed into several products, including this compound. google.com This transformation is significant in the context of understanding the degradation pathways of BHT in various environments and biological systems. For instance, in studies of the thermal and photo-degradation of polymers containing BHT, 2,6-di-tert-butyl-1,4-benzoquinone is identified as one of the individual transformation products. fishersci.ca

Thermal Decomposition Routes to Substituted Quinones

Thermal decomposition of butylated hydroxytoluene (BHT) and its derivatives can also lead to the formation of this compound. Studies on the chemical decomposition of synthetic antioxidants at high temperatures have provided insights into these routes.

In one study, the thermolysis of 2,6-di-tert-butyl-4-hydroperoxy-4-methylcyclohexa-2,5-dienone (BHTOOH), a peroxide derivative of BHT, at frying temperatures resulted in the detection of trace amounts of 2,6-di-tert-butylbenzoquinone. nih.gov A more recent investigation into the thermal decomposition characteristics of BHT and BHTOOH identified 2,6-di-tert-butyl-1,4-benzoquinone as one of the thermal decomposition products of BHTOOH. chem-iso.com The main decomposition products of BHT itself under the studied conditions were isobutene and 2-tert-butyl-4-methylphenol. chem-iso.comresearchgate.net However, another study on the oxidation characteristics and thermal stability of BHT identified this compound as one of the main oxidation products of BHT. researchgate.net

Table 3: Formation of this compound from BHT and its Derivatives.

| Precursor | Condition | Observation | Ref. |

| BHT | Oxidative Stress | Formation of this compound | google.com |

| BHTOOH | Thermolysis (Frying Temp.) | Trace amounts of 2,6-di-tert-butylbenzoquinone detected | nih.gov |

| BHTOOH | Thermal Decomposition | 2,6-di-tert-butyl-1,4-benzoquinone identified as a product | chem-iso.com |

| BHT | Oxidation | This compound identified as a main product | researchgate.net |

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Selectivity

Solvent Effects on Reaction Pathways and Outcomes

The choice of solvent plays a critical role in directing the reaction pathway and influencing the yield and selectivity of this compound synthesis. The solvent can affect the solubility of reactants and catalysts, as well as stabilize intermediates, thereby favoring one reaction pathway over another.

In the catalytic oxidation of 2,6-di-tert-butylphenol, the use of N,N-dimethylformamide (DMF) as a solvent with a salcomine catalyst has been shown to be highly effective for the selective formation of the corresponding p-benzoquinone. researchgate.net In contrast, when solvents such as chloroform or methanol are used for the oxidation of phenols, other products originating from the coupling of aryloxy radicals, for example, polyphenylene ethers and/or diphenoquinones, are also formed. researchgate.net This highlights the crucial role of DMF in promoting the desired selective oxidation to the quinone.

The use of acetonitrile as a solvent has been reported in the synthesis of this compound using a titanosilicate catalyst and hydrogen peroxide, leading to high selectivity and yield. nih.gov Similarly, a divanadium-polyoxovanadate catalyzed oxidation in acetonitrile also showed high selectivity for the quinone. nih.gov

In another synthetic approach, a mixture of methanol and water was used as the solvent for the iron porphyrin-catalyzed oxidation of 2,6-di-tert-butylphenol. However, in this system, the formation of dimerization products was favored over the desired quinone.

These findings underscore the significant impact of the solvent on the outcome of the synthesis of this compound, with N,N-dimethylformamide and acetonitrile appearing to be particularly effective in promoting the selective formation of the target compound in certain catalytic systems.

Temperature Control in Reaction Systems

Temperature is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, selectivity, and the formation of by-products. Different synthetic methods employ specific temperature ranges to optimize the yield and purity of the final product.

For instance, in the oxidation of 2,6-di-tert-butylphenol using hydrogen peroxide with a titanosilicate catalyst, the reaction is typically conducted at temperatures ranging from 25 to 60°C. google.com This moderate temperature range is effective for achieving high selectivity and yield. google.com In a specific example using a divanadium-polyoxovanadate catalyst, the reaction is maintained at 40°C. google.com

Another method involving the catalytic oxidation of 2,6-di-tert-butylphenol with oxygen in the presence of salcomine in N,N-dimethylformamide specifies that the temperature should not exceed 50°C. orgsyn.org As the reaction progresses and nears completion, the temperature naturally drops to approximately 25°C. orgsyn.org In contrast, when using tert-butyl hydroperoxide (BuOOH) as the oxidant with a carbon-based catalyst, a higher temperature of 80°C is employed. google.com

The synthesis of the precursor, 2,6-di-tert-butylphenol, via the alkylation of phenol with isobutylene, also highlights the importance of precise temperature management. This process is optimally conducted between 100°C and 110°C. google.com Deviating from this range can be detrimental; temperatures below 100°C lead to a decreased product yield, while exceeding 110°C results in an increased formation of undesirable by-products. google.com

| Reactants | Catalyst | Optimal Temperature Range (°C) | Source |

|---|---|---|---|

| 2,6-di-tert-butylphenol, Hydrogen Peroxide | Titanosilicate | 25-60 | google.com |

| 2,6-di-tert-butylphenol, Hydrogen Peroxide | Divanadium-polyoxovanadate | 40 | google.com |

| 2,6-di-tert-butylphenol, Oxygen | Salcomine | < 50 | orgsyn.org |

| 2,6-di-tert-butylphenol, tert-butyl hydroperoxide | Carbon "onion form" (OLC) | 80 | google.com |

Stoichiometric Ratios of Reactants and Their Influence

The molar ratio of reactants is a determining factor in the selective synthesis of this compound, directly impacting product distribution and yield. The ratio between the substrate (2,6-di-tert-butylphenol) and the oxidizing agent is particularly crucial.

In syntheses utilizing hydrogen peroxide (H₂O₂) as the oxidant, a molar ratio of 2,6-di-tert-butylphenol to H₂O₂ between 1:2 and 1:4 has been shown to be effective. google.com For example, a reaction using 0.1 mmol of the phenol substrate with 0.2 mmol of H₂O₂ (a 1:2 ratio) resulted in a 98% conversion with 90% selectivity for the desired quinone. google.com When tert-butyl hydroperoxide (BuOOH) is the oxidant, a molar ratio of phenol to oxidant of 1:3.6 (0.1 mmol to 0.36 mmol) has been used. google.com

The choice of oxidant and its ratio to the substrate can significantly alter the reaction's outcome. Research on the oxidation of 2,6-di-tert-butylphenol (DTBP) with tert-butylhydroperoxide (BuOOH) catalyzed by cobalt(II) phthalocyanine tetrasulfonate demonstrated that when the oxidant-to-substrate ratio was below 10, the primary products were coupled compounds like 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.net However, when this ratio was increased to over 10, the formation of this compound was observed, indicating that a higher concentration of the oxidant favors the formation of the monomeric quinone over dimeric products. researchgate.net

In a procedure using oxygen as the oxidant, 0.200 moles of 2,6-di-tert-butylphenol are reacted with a catalytic amount (0.0075 moles) of salcomine, with oxygen being bubbled through the mixture. orgsyn.org

| Substrate | Oxidant | Substrate:Oxidant Molar Ratio | Primary Product(s) | Source |

|---|---|---|---|---|

| 2,6-di-tert-butylphenol | Hydrogen Peroxide | 1:2 to 1:4 | This compound | google.com |

| 2,6-di-tert-butylphenol (DTBP) | tert-butylhydroperoxide (BuOOH) | < 1:10 | Coupled Products (e.g., Diphenoquinone) | researchgate.net |

| 2,6-di-tert-butylphenol (DTBP) | tert-butylhydroperoxide (BuOOH) | > 1:10 | This compound | researchgate.net |

| 2,6-di-tert-butylphenol | tert-butyl hydroperoxide | 1:3.6 | This compound | google.com |

Reaction Duration and Kinetic Studies for Yield Optimization

The duration of the synthesis reaction is a key variable that must be optimized to maximize the yield of this compound while minimizing the formation of degradation products or side-products from over-oxidation. Kinetic studies help elucidate the optimal time frame for specific reaction conditions.

The reaction time can vary significantly depending on the chosen synthetic route. For the oxidation of 2,6-di-tert-butylphenol with hydrogen peroxide over a titanosilicate catalyst, the reaction duration is typically short, ranging from 0.5 to 2 hours. google.com A particularly rapid synthesis using a divanadium-polyoxovanadate catalyst achieves 98% conversion in just 40 minutes. google.com In another method, refluxing a solution of 2,6-di-tert-butyl-phenol with hydrogen peroxide and hydrogen bromide in methanol requires only 25 minutes. prepchem.com

Longer reaction times are also reported. For example, the oxidation with oxygen catalyzed by salcomine is carried out over 4 hours. orgsyn.org Similarly, a metal-free catalytic oxidation using a carbon-based catalyst and BuOOH oxidant at 80°C also requires 4 hours to achieve 99.7% conversion of the phenol. google.com

Kinetic data from the oxidation of 2,6-di-tert-butylphenol with tert-butylhydroperoxide show a clear relationship between reaction time and substrate conversion. In one study, a 70% conversion was achieved in 3 hours, which increased to 86% after 8 hours of reaction time. researchgate.net This illustrates that for certain systems, extending the reaction duration can lead to higher conversion rates, although this must be balanced against potential product degradation or the economic feasibility of longer process times.

| Method | Duration | Conversion/Yield | Source |

|---|---|---|---|

| Oxidation with H₂O₂ (Titanosilicate catalyst) | 0.5 - 2 hours | High Yield | google.com |

| Oxidation with H₂O₂ (Divanadium-polyoxovanadate catalyst) | 40 minutes | 98% Conversion | google.com |

| Reflux with H₂O₂/HBr in Methanol | 25 minutes | 89.4% Yield (Crystallized Product) | prepchem.com |

| Oxidation with O₂ (Salcomine catalyst) | 4 hours | 83% Yield (Pure Product) | orgsyn.org |

| Oxidation with BuOOH (Carbon catalyst) | 4 hours | 99.7% Conversion | google.com |

| Oxidation with BuOOH (Cobalt catalyst) | 3 hours | 70% Conversion | researchgate.net |

| Oxidation with BuOOH (Cobalt catalyst) | 8 hours | 86% Conversion | researchgate.net |

Purification and Isolation Techniques for Academic Research Purity Standards

Achieving the high purity of this compound required for academic research necessitates effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. The most common methods involve precipitation, filtration, and recrystallization.

A widely documented procedure involves quenching the reaction by pouring the mixture into an ice-water solution, often acidified with an acid like hydrochloric acid, to precipitate the crude product. orgsyn.org The resulting solid, typically a yellow-brown precipitate, is then collected by suction filtration. orgsyn.org This is followed by a series of washes to remove impurities. A standard washing protocol includes sequential washing of the filter cake with dilute hydrochloric acid, water, and finally a cold organic solvent such as ethanol. orgsyn.org

The final and most critical step for achieving high purity is recrystallization. orgsyn.org Ethanol is a commonly used solvent for this purpose. orgsyn.org The crude product is dissolved in hot ethanol and allowed to cool slowly, promoting the formation of pure crystals of this compound, which can then be isolated by filtration. orgsyn.org This process effectively removes soluble impurities and typically yields a pure, dark-yellow crystalline solid with a sharp melting point (e.g., 65–66°C). orgsyn.org In other methods, crystallization is induced simply by concentrating the reaction solution. prepchem.com Alternative solvents, such as benzene (B151609), have also been used for crystallization, followed by washing with a methanol-water solution. google.com After purification, the product is typically dried under reduced pressure to remove any residual solvent. orgsyn.org

Mechanistic Investigations of 2,6 Di Tert Butyl P Benzoquinone Reactivity

Redox Chemistry and Electron Transfer Mechanisms

The quinone structure is central to the redox activity of 2,6-di-tert-butyl-p-benzoquinone, enabling its participation in electron transfer processes that are fundamental to various chemical and biological systems.

Reversible Oxidation and Reduction Cycles

This compound is capable of undergoing reversible oxidation and reduction cycles. researchgate.net The core of this reactivity lies in its ability to accept electrons and protons to form the corresponding hydroquinone (B1673460), 2,6-di-tert-butylhydroquinone. This transformation involves a two-electron, two-proton reduction of the quinone.

Electron Shuttle Functionality in Chemical Processes

The capacity for reversible redox cycling allows this compound to function as an effective electron shuttle. researchgate.net In this role, it facilitates the transfer of electrons between different chemical species that may not otherwise be able to react directly. This functionality has been observed in bioelectrochemical systems, where the compound can interact with biological targets like NADH dehydrogenase and iron-sulfur clusters. researchgate.netrsc.org By accepting electrons from a donor and transferring them to an acceptor, it enhances extracellular electron transfer and can stimulate the redox activity of biofilms. researchgate.netrsc.org

Reaction Pathways with Nucleophilic Reagents

The electrophilic nature of the quinone ring makes this compound susceptible to attack by nucleophiles. However, the reaction pathways are significantly influenced by the steric hindrance imposed by the tert-butyl groups.

Alkyl Magnesium Halide Reactions and Product Characterization

The reaction of this compound with organomagnesium compounds, such as alkyl magnesium halides (Grignard reagents), has been investigated. These reactions can lead to the formation of various products depending on the specific reagent and reaction conditions. For example, the interaction can result in addition to one of the carbonyl groups, leading to the formation of substituted cyclohexadienone derivatives. One study on the reaction with various organomagnesium compounds detailed the formation of 2,6-di-tert-butyl-4-alkoxycyclohexa-2,5-dien-1-ones. nih.gov Characterization of these products typically relies on spectroscopic methods to elucidate their structure.

Nucleophilic Attack Profiles and Steric Hindrance Effects

The two bulky tert-butyl groups on the quinone ring exert a profound steric hindrance effect, which directs the profile of nucleophilic attack. researchgate.net These groups shield the adjacent carbon atoms of the ring, making nucleophilic addition at these positions less favorable. Consequently, nucleophilic attack is generally directed to the unsubstituted ring carbons or the carbonyl oxygen atoms.

This steric influence is a critical factor in determining the compound's reactivity and the structure of the resulting products. researchgate.netlibretexts.org For instance, in reactions with certain nucleophiles, the steric bulk can slow down the reaction rate compared to less substituted quinones. This effect is a key determinant in controlling the selectivity of its reactions.

Diels-Alder Cycloaddition Reactions and Adduct Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. In principle, the carbon-carbon double bonds of the quinone ring allow this compound to act as a dienophile.

Research has shown that 2,6-disubstituted 1,4-benzoquinones can indeed participate in Diels-Alder reactions, and these reactions have been utilized in the synthesis of complex natural products. researchgate.net However, the reactivity in such cycloadditions is highly dependent on several factors, including steric hindrance. One of the fundamental rules governing the Diels-Alder reaction is that steric hindrance at the bonding sites can significantly inhibit or even prevent the reaction from occurring.

For this compound, the substantial steric bulk of the tert-butyl groups presents a significant barrier to the approach of a diene. While less hindered 2,6-disubstituted quinones undergo these reactions, the specific reactivity of the di-tert-butyl variant is expected to be considerably lower. The reaction with a given diene would lead to the formation of a bicyclic adduct, but the feasibility and yield of such a reaction are directly impacted by the steric clash between the diene and the bulky substituents on the quinone.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 65-67 °C |

| CAS Number | 719-22-2 |

Further Oxidation to Higher Oxidation State Quinones

While the bulky tert-butyl groups on this compound provide steric hindrance that can stabilize the molecule, further oxidation is possible under specific conditions. prepchem.com One notable pathway of oxidation for substituted p-benzoquinones is epoxidation across one of the carbon-carbon double bonds of the quinone ring.

For instance, studies on the closely related isomer, 2,5-di-tert-butyl-1,4-benzoquinone (B1220289), demonstrate its reaction with alkaline hydrogen peroxide to form the corresponding epoxide. This reaction proceeds as a consecutive first-order process where the initial quinone is converted to an intermediate monoepoxide, which can then be further oxidized to a diepoxide. The kinetics of this type of reaction can be monitored by observing the changes in the concentrations of the reactant, intermediate, and final products over time.

In the context of the precursor, 2,6-di-tert-butylphenol (B90309), oxidation can lead to other products. For example, oxidation with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine (B1677752) tetrasulfonate can yield coupled products like 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone, particularly when the oxidant-to-substrate ratio is low. However, this represents a dimerization process originating from the phenoxy radical rather than a direct oxidation of the pre-formed this compound to a higher oxidation state of the quinone monomer.

Reduction to 2,6-Di-tert-butylhydroquinone

The reduction of the carbonyl groups of this compound to form the corresponding hydroquinone, 2,6-di-tert-butylhydroquinone, is a fundamental reaction. google.com This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation.

A well-documented method involves the hydrogenation of this compound in methanol (B129727) using a palladium on carbon (Pd/C) catalyst. prepchem.com This process is highly efficient, affording the hydroquinone product in excellent yield. The reaction is typically carried out under a hydrogen atmosphere in an autoclave.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | H₂, 5% Pd/C | Methanol | 10 kg/cm² H₂, 20°C, 50 min | 2,6-Di-tert-butylhydroquinone | 97 | prepchem.com |

Substitution Reactions on the Quinone Ring System

The quinone ring of this compound is susceptible to nucleophilic attack, particularly via Michael addition, at the unsubstituted carbon atoms (positions 3 and 5). The steric hindrance provided by the two tert-butyl groups directs incoming nucleophiles to these positions.

Studies on the reactions of the isomeric 2,5-di-tert-butyl-1,4-benzoquinone with primary aliphatic amines, such as n-propylamine and n-butylamine, have shown that in the absence of air, substitution products are formed. These reactions can lead to the formation of 3-amino-2,5-di-tert-butyl-1,4-benzoquinone alongside other products like benzoxazoles. The reaction with thiols also proceeds via a Michael-type addition. For instance, the reaction of tert-butyl-p-benzoquinone with p-nitrobenzenethiol (NBT) results in the formation of a 2-(tert-butyl)-6-((4-nitrophenyl)thio)benzene-1,4-diol, demonstrating the addition of the thiol to the quinone ring. fishersci.ca

Radical Formation and Stability in Solution-Phase Reactions

The redox properties of this compound facilitate the formation of radical species, which have been extensively studied to understand their generation, stability, and subsequent reactions.

Semiquinone Radical Generation and Characterization

The one-electron reduction of this compound leads to the formation of the corresponding 2,6-di-tert-butyl-p-benzosemiquinone radical anion. This radical species is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and the steric protection afforded by the bulky tert-butyl groups.

Generation of the semiquinone radical can be achieved through various methods, including photochemical reduction. For example, the photolysis of this compound in the presence of a hydrogen donor like 2-propanol or phenols results in the formation of the semiquinone radical. prepchem.com

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the characterization of these radical species. The EPR spectrum of the 2,6-di-tert-butyl-p-benzosemiquinone radical provides information about the distribution of the unpaired electron through hyperfine coupling constants. In a study of the photoreduction of this compound, only one semiquinone radical was observed. prepchem.com

| Radical Species | Generation Method | Solvent | EPR Parameters | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butyl-p-benzosemiquinone radical | Photolysis in the presence of a hydrogen donor | Toluene/2-propanol | Hyperfine splittings observable from ring protons | prepchem.com |

Photoreduction Processes and Chemically Induced Dynamic Electron Polarization (CIDEP) Studies

The photoreduction of this compound typically proceeds via its triplet excited state. Upon absorption of light, the quinone is excited to a singlet state, which can then undergo intersystem crossing to the more stable triplet state. This triplet quinone can then abstract a hydrogen atom from a suitable donor (e.g., alcohols or phenols) to form the semiquinone radical.

Chemically Induced Dynamic Electron Polarization (CIDEP) is a powerful technique used to study the mechanisms of fast, radical-mediated photoreactions. CIDEP studies on the photoreduction of tert-butylated p-benzoquinones have provided insights into the spin dynamics of the process. The observation of polarized EPR signals from the semiquinone radicals reveals information about the formation pathways, including the triplet mechanism and radical-pair mechanisms. For instance, in the photoreduction of 2-tert-butyl-p-benzoquinone, CIDEP results showed that the formation of one isomeric semiquinone radical was significantly faster than the other, a detail not discernible by conventional EPR methods. prepchem.com These studies help in determining the relative rates of competing photochemical pathways and the spin-lattice relaxation times of the transient radicals. prepchem.com

Interaction with Phenoxy Radicals

The interaction of this compound with phenoxy radicals is of interest, particularly in the context of antioxidant mechanisms and polymerization inhibition. During the photoreduction of quinones in the presence of phenols, phenoxy radicals are generated concurrently with semiquinone radicals.

In studies involving the photoreduction of 2-tert-butyl-p-benzoquinone in the presence of 2,6-di-tert-butylphenol, the formation of the stable 2,6-di-tert-butylphenoxy radical was observed. This suggests a reaction pathway where the initially formed radical from the hydrogen donor can interact with other species in the system. The stability of the 2,6-di-tert-butylphenoxy radical allows it to be readily observed by EPR, sometimes in place of other transient radical intermediates. prepchem.com Furthermore, research on the reaction of 2,6-di-tert-butyl-1,4-benzoquinone with α-phenethyl radicals has shown that the quinone can trap carbon-centered radicals, although the resulting cyclohexadienone products were found to be thermally labile. These findings highlight the role of this quinone as a radical scavenger.

Influence of Tert-Butyl Substituents on Reactivity and Molecular Stability

The presence of two tert-butyl groups at the 2 and 6 positions of the p-benzoquinone ring profoundly influences the molecule's reactivity and stability. This influence stems from a combination of electronic and steric effects that distinguish its chemical behavior from that of unsubstituted or differently substituted quinones.

The primary characteristics imparted by the tert-butyl substituents are a decrease in electrophilicity and an increase in steric hindrance around the quinone core. These factors are crucial in dictating the course and rate of its chemical reactions.

Electronic Effects

The tert-butyl group is an electron-donating group (EDG) through an inductive effect. nih.gov By pushing electron density into the π-system of the benzoquinone ring, these substituents increase the electron density at the electrophilic carbon centers. nih.gov This deactivation of the ring makes it less susceptible to attack by nucleophiles. nih.govresearchgate.net

Research comparing the reactivity of various substituted benzoquinones with the model nucleophile nitrobenzenethiol (NBT) quantitatively demonstrates this effect. The rate of reaction decreases significantly when electron-donating groups are present on the quinone ring, with the order of reactivity being (CH₃)₃C < CH₃ < H. nih.gov This indicates that the positive inductive effect of the tert-butyl group is more pronounced than that of a methyl group, leading to a greater reduction in reactivity. nih.gov

Steric Hindrance

In reactions involving nucleophilic attack, the steric hindrance offered by the tert-butyl groups, in addition to their electron-donating nature, contributes to a marked decrease in reaction rates. nih.gov This steric stabilization also enhances the molecule's oxidative stability, preventing over-oxidation during its synthesis from 2,6-di-tert-butylphenol. The compound is noted to be stable under recommended storage conditions, a testament to the protection afforded by these bulky groups. fishersci.ca

Combined Impact on Reactivity: Research Findings

Mechanistic investigations involving the reaction of this compound with thiols, such as NBT, have provided clear evidence for the combined influence of these effects. The dominant reaction pathway is Michael Addition, where the nucleophile attacks a β-carbon of the quinone ring. nih.govnih.gov

Stopped-flow spectrophotometry studies have allowed for the determination of pseudo-first-order rate constants (k) and reaction half-lives (t½) for these reactions. The data starkly contrasts the reactivity of benzoquinones with electron-donating substituents versus those with electron-withdrawing groups.

Table 1: Comparison of Reactivity of Substituted Benzoquinones with Nitrobenzenethiol (NBT) at pH 7.4

| Compound | Substituent Type | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) | Reference |

|---|---|---|---|---|

| This compound (tBBQ) | Electron-Donating | 0.73 | 0.95 | nih.gov |

| 2-Methylbenzoquinone (MBQ) | Electron-Donating | 2.90 | 0.24 | nih.gov |

| Benzoquinone (BQ) | Unsubstituted | 1720 | 0.0004 | nih.gov |

| 2-Chlorobenzoquinone (CBQ) | Electron-Withdrawing | 384,000 | - | nih.gov |

As shown in the table, the half-life for the reaction of this compound is 0.95 seconds, which is over 2300 times longer than that of unsubstituted benzoquinone (0.4 ms). nih.gov This dramatic decrease in reactivity highlights the powerful deactivating and shielding effect of the two tert-butyl groups. The reaction with this compound results in the formation of 2-(tert-butyl)-6-((4-nitrophenyl)thio)benzene-1,4-diol as the adduct. nih.gov

Electrochemical Characterization and Advanced Applications of 2,6 Di Tert Butyl P Benzoquinone

Electrochemical Redox Potential Studies

The electrochemical behavior of 2,6-Di-tert-butyl-p-benzoquinone (2,6-DTBBQ) is characterized by its ability to undergo reversible oxidation and reduction, a key feature of quinone derivatives. This redox activity is central to its function in various electrochemical applications. The compound's redox properties involve the transfer of electrons, often coupled with protons, to form the corresponding hydroquinone (B1673460), 2,6-di-tert-butylhydroquinone.

Studies on substituted p-benzoquinones in ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have been conducted to understand their redox behavior. sciforum.net While specific redox potential values for 2,6-DTBBQ are highly dependent on the solvent system and experimental conditions, the general mechanism involves two distinct one-electron reduction steps. sciforum.net The incorporation of bulky tert-butyl groups sterically stabilizes the quinone ring, which can influence its redox potential compared to unsubstituted p-benzoquinone. For instance, in related substituted benzoquinones, the half-wave potentials for the first and second reduction steps can be significantly shifted, with potential differences between the two steps often in the range of 0.3 to 0.4 V. sciforum.net This behavior underscores the compound's capacity to accept electrons in a stepwise manner, a fundamental aspect of its electrochemical character.

Role as a Redox Mediator in Electrochemical Systems

This compound serves as an effective redox mediator, or electron shuttle, in various electrochemical and bioelectrochemical systems. researchgate.net Its mechanism of action is rooted in its capacity for reversible oxidation and reduction, allowing it to efficiently transport electrons between different components of a system, such as between a biological catalyst and an electrode. In this role, 2,6-DTBBQ can accept electrons from a reduced species (like a microbial cell's metabolic components) and subsequently transfer them to an electron acceptor (like an anode), thereby facilitating an electrical current.

The effectiveness of quinone derivatives as electron shuttles is well-established. mdpi.com They can be introduced exogenously to augment electron transfer processes in systems where direct electron transfer is inefficient. mdpi.comresearchgate.net By interacting with molecular targets like NADH dehydrogenase and Fe-S clusters, 2,6-DTBBQ can enhance electron transport rates. This function is particularly valuable in bioelectrochemical systems where it can bridge the gap between microbial respiratory chains and external electrodes, effectively wiring the cell to the electrode surface. researchgate.net

Applications in Electrochemical Sensor Development and Design

The redox properties of the this compound/tert-butylhydroquinone (B1681946) (TBHQ) couple are leveraged in the development of electrochemical sensors. While 2,6-DTBBQ itself can be a target, much of the research has focused on detecting its reduced form, TBHQ, a common antioxidant in food products. nih.govnih.govmdpi.com The detection mechanism relies on the electrochemical oxidation of TBHQ back to the quinone form at an electrode surface, generating a measurable electrical signal.

Various materials have been used to modify electrodes to enhance the sensitivity and selectivity of these sensors. For example, a ratiometric electrochemical sensor for TBHQ has been constructed using a modified electrode with a manganese dioxide (MnO₂) and electrochemically reduced graphene oxide (ERGO) nanocomposite film. researchgate.netepa.gov In this design, ERGO improves the sensitivity for TBHQ detection, while MnO₂ acts as an internal reference probe. researchgate.net Another sensor design utilized a composite of Fe- and Mn-doped Prussian blue analogs and carbon nanofibers (FeMn@C/CNFs). nih.govnih.gov This sensor demonstrated excellent repeatability and anti-interference capabilities for detecting TBHQ in edible oil samples. nih.govnih.gov The performance of such sensors is typically evaluated by their linear detection range and limit of detection (LOD).

| Electrode Modification Material | Linear Detection Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| MnO₂ / ERGO / GCE | 1.0–50.0 and 100.0–300.0 | 0.8 µM | researchgate.net |

| FeMn@C/CNFs / GCE | 0.5–50 | 0.041 µM | nih.gov |

| NiAl-LDH@GC-800 / GCE | 20–300 | 8.2 nM (0.0082 µM) | mdpi.com |

Enhancement of Bioelectrochemical Systems (BES)

This compound has been shown to significantly enhance the performance of bioelectrochemical systems (BES), particularly those involving microbial processes. researchgate.net

Promotion of Extracellular Electron Transfer (EET) Processes

Extracellular electron transfer (EET) is a critical process in BES where microorganisms exchange electrons with external solid-state electron acceptors or donors. imrpress.com 2,6-DTBBQ acts as an electron shuttle to promote EET. researchgate.net Studies have shown that a concentration of 5-mM 2,6-DTBBQ effectively promotes the EET process, which is associated with the accumulation of polysaccharides and high-density proteins in the microbial environment. researchgate.net The compound facilitates the movement of electrons from the microbial respiratory chain to the anode, overcoming the kinetic barriers that can limit direct electron transfer. researchgate.netmdpi.com

Biofilm Redox Activity Modulation Studies

The compound has a notable impact on the redox activity of electrochemically active biofilms. Research on BES with Klebsiella quasipneumoniae SP203 demonstrated that 2,6-DTBBQ can stimulate biofilm redox activity. researchgate.net The presence of the mediator was found to improve Fe-S clusters/NADH dehydrogenase assembly and the synthesis of NAD and ubiquinone within the microbial cells. researchgate.net However, the effect is concentration-dependent. While a 5-mM concentration of 2,6-DTBBQ was shown to enhance redox activity, a higher concentration of 10-mM enhanced biofilm formation but paradoxically inhibited the biofilm's redox activity. researchgate.net This indicates that an optimal concentration is crucial for maximizing its beneficial effects.

Impact on Microbial Fuel Cell Efficiency and Performance

The enhancement of EET and biofilm activity by 2,6-DTBBQ translates directly to improved performance in microbial fuel cells (MFCs), a type of BES that converts chemical energy in organic compounds into electrical energy. researchgate.netresearchgate.net In a study using Klebsiella quasipneumoniae SP203, an MFC supplemented with 5-mM 2,6-DTBBQ exhibited a voltage output that was approximately 103.53% higher than the control group without the mediator. researchgate.net This significant increase in performance is attributed to the stimulation of redox reactions and a reduction in the internal resistance of the system, both facilitated by the electron shuttling capability of 2,6-DTBBQ. researchgate.net

| Concentration of 2,6-DTBBQ | Effect on Biofilm Formation | Effect on Biofilm Redox Activity | Effect on Voltage Output | Reference |

|---|---|---|---|---|

| 5 mM | - | Enhanced | Increased by ~103.53% | researchgate.net |

| 10 mM | Enhanced | Inhibited | - | researchgate.net |

Biological Activities and Molecular Mechanisms of 2,6 Di Tert Butyl P Benzoquinone

Antioxidant and Free Radical Scavenging Properties

2,6-Di-tert-butyl-p-benzoquinone (2,6-DTBBQ) is recognized for its antioxidant capabilities. thermofisher.comfishersci.cacymitquimica.com It is a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT) and is utilized in studying the elimination of micropollutants from water sources. thermofisher.comfishersci.casigmaaldrich.com The antioxidant activity of phenolic compounds like 2,6-DTBBQ is often attributed to their ability to trap free radicals, thereby inhibiting oxidation processes that can damage biological molecules and materials. wikipedia.orgmdpi.com

Mechanisms of Oxidative Stress Reduction at the Cellular Level

At the cellular level, the antioxidant effects of compounds related to 2,6-DTBBQ, such as tert-butylhydroquinone (B1681946) (TBHQ), are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Activation of Nrf2 leads to the induction of a range of antioxidant genes that protect against oxidative stressors. nih.gov For instance, TBHQ has been shown to protect against oxidative stress-induced cell death in neurons by activating the Nrf2-dependent antioxidant response element (ARE). nih.gov This activation leads to an increase in the expression of antioxidant enzymes and glutathione (B108866) (GSH) levels, which are crucial for detoxifying reactive oxygen species (ROS). nih.govnih.gov Specifically, TBHQ treatment has been found to enhance the survival of both astrocytes and neurons under oxidative insult. nih.gov

Role in Endogenous Antioxidant Defense Systems

The interaction of 2,6-DTBBQ and related quinones with endogenous antioxidant defense systems is complex. Quinones can participate in redox cycling, a process that can either combat or contribute to oxidative stress depending on the cellular context. nih.gov The antioxidant defense system in cells includes enzymes like superoxide (B77818) dismutase (SOD), catalase, and peroxidases, which work to neutralize ROS. wikipedia.orgresearchgate.net Compounds like TBHQ have been shown to bolster these defenses by increasing the levels of SOD and reducing malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This enhancement of the endogenous antioxidant capacity helps protect cells from damage induced by oxidative stress. nih.gov

Cytotoxicity and Cellular Interactions

Despite its antioxidant connections, 2,6-DTBBQ also exhibits cytotoxic effects, which are often mediated by the generation of reactive oxygen species and interactions with cellular macromolecules. wikipedia.orgnih.gov

Reactive Oxygen Species (ROS) Generation Pathways

The primary mechanism of quinone-induced toxicity involves the generation of ROS through redox cycling. nih.gov This process can lead to the formation of superoxide anions and other reactive species that cause cellular damage. wikipedia.org The generation of ROS by 2,6-DTBBQ and its parent compound, BHT, can lead to DNA damage. wikipedia.orgresearchgate.net The interaction of quinones with cellular components, particularly mitochondria, is a significant source of ROS production. nih.gov

Effects on Cell Viability and Proliferation

Studies have demonstrated that 2,6-DTBBQ can decrease cell viability, particularly at higher concentrations. Research on its precursor, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), and its metabolite 2,6-DTBBQ has shown that these compounds can promote the proliferation and metastasis of certain cancer cells, such as H4IIE cells. nih.govacs.org This effect is linked to the interference with retinoic acid receptor β (RARβ) and the alteration of protein expression related to cell growth, such as p-Erk1/2 and COX-2. nih.govacs.org

Influence on Specific Cellular Lines (e.g., Hepatocytes, Neuronal Cells)

The cytotoxic effects of 2,6-DTBBQ and other p-benzoquinones vary between different cell types. nih.gov For instance, a comparative study found that the cytotoxicity of various p-benzoquinones was more pronounced in primary rat hepatocytes than in PC12 neuronal cells. nih.gov In hepatocytes, cytotoxicity correlated well with ROS formation and glutathione (GSH) depletion. nih.gov Conversely, in PC12 cells, cytotoxicity did not show a strong correlation with ROS formation. nih.gov This suggests cell-specific mechanisms of toxicity. nih.gov Hepatocytes have a greater capacity to detoxify hydrogen peroxide, while PC12 cells have higher levels of GSH. nih.gov In neuronal cells, the activation of the Nrf2 pathway by related compounds like TBHQ has been shown to be neuroprotective against oxidative insults. nih.gov

Table 1: Summary of Research Findings on the Biological Activities of this compound and Related Compounds

| Biological Activity | Key Findings | Affected Cellular Components/Pathways | Model System |

|---|---|---|---|

| Antioxidant Properties | Used to study micropollutant elimination due to its antioxidant nature. thermofisher.comfishersci.casigmaaldrich.com | Free radical scavenging. wikipedia.orgmdpi.com | Environmental and in vitro studies. |

| Oxidative Stress Reduction | Related compound TBHQ activates the Nrf2-ARE pathway, protecting neurons. nih.gov | Nrf2, ARE, antioxidant enzymes, GSH. nih.govnih.gov | Primary cortical cultures from ARE reporter mice. nih.gov |

| Cytotoxicity | Decreases cell viability at high concentrations. Promotes proliferation in specific cancer cells. nih.govacs.org | ROS generation, interference with RARβ. nih.govnih.govacs.org | Hepatocytes, PC12 neuronal cells, H4IIE cancer cells. nih.govnih.govacs.org |

| ROS Generation | Induces ROS formation through redox cycling, leading to potential DNA damage. wikipedia.orgnih.gov | Mitochondria, redox cycling. wikipedia.orgnih.govnih.gov | Hepatocytes and PC12 cells. nih.gov |

| Cell-Specific Effects | More cytotoxic to hepatocytes than neuronal cells. nih.gov Neuroprotection observed in neuronal cells via Nrf2 activation by related compounds. nih.gov | Cell-specific detoxification capacities and GSH levels. nih.gov | Primary rat hepatocytes and PC12 cells. nih.gov |

Inhibition of NAD(P)H Quinone Oxidoreductase and Associated Pathways

This compound (2,6-DTBBQ) is a recognized inhibitor of NAD(P)H Quinone Oxidoreductase (NQO1). This enzyme typically plays a protective role within cells by detoxifying quinones through a two-electron reduction, a process that prevents the formation of reactive oxygen species (ROS). However, the inhibition of NQO1 by 2,6-DTBBQ disrupts this critical detoxification pathway. This interference enhances the cytotoxic effects of the quinone, suggesting a complex interplay between the compound's inherent reactivity and the cell's detoxification mechanisms. The blockage of NQO1 can lead to an accumulation of the semiquinone radical, which can then participate in redox cycling, generating superoxide radicals and contributing to oxidative stress. wikipedia.org

Influence on Enzymatic Pathways and Metabolic Processes

The impact of this compound extends beyond a single enzyme, influencing a range of enzymatic pathways and metabolic processes. Benzoquinones, as a class, are involved in crucial biological functions such as oxidative phosphorylation and electron transfer. researchgate.net 2,6-DTBBQ, through its redox properties, can act as an electron shuttle, interacting with molecular targets like NADH dehydrogenase. This interaction can enhance extracellular electron transfer, a process vital for the metabolism and energy production of certain microorganisms.

Furthermore, studies have investigated the effects of structurally related quinones on the arachidonic acid metabolism. While one study on tert-butylhydroquinone (TBHQ) and its metabolite tert-butylbenzoquinone (TBQ) showed no direct inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes, it did reveal an inhibitory effect on 5-lipoxygenase (5-LO). tandfonline.comresearchgate.net Another related compound, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), was found to inhibit both 5-LO and COX-2. tandfonline.comresearchgate.net These findings suggest that benzoquinones can modulate inflammatory pathways by affecting the enzymes responsible for producing pro-inflammatory mediators.

Modulation of Gene Expression Profiles

This compound has been shown to alter gene expression, particularly in relation to oxidative stress responses and metabolic regulation. As a metabolite of the common antioxidant butylated hydroxytoluene (BHT), its effects on gene expression are of significant interest. thermofisher.comsigmaaldrich.com Research has demonstrated that 2,6-DTBBQ and its parent compound, 2,6-di-tert-butylphenol (2,6-DTBP), can interfere with the retinoic acid receptor β (RARβ), a key biomacromolecule. nih.govacs.org This interference, which includes inducing DNA methylation and conformational changes, can alter the expression of downstream target genes. nih.govacs.org Specifically, this has been linked to changes in the protein expression of p-Erk1/2 and COX-2, which are involved in cell proliferation and inflammation. nih.gov

Potential Antimicrobial Activity Investigations

The antimicrobial properties of this compound and its derivatives have been the subject of several investigations, revealing a spectrum of activity against various microorganisms.

Activity against Gram-Positive Bacterial Strains

Derivatives of 2,6-di-tert-butyl-1,4-benzoquinone have demonstrated activity against Gram-positive bacteria. In one study, hydrazone derivatives were synthesized and tested for their antimicrobial effects. One of the derivatives, A3, was found to be active against Staphylococcus aureus at a minimum concentration of 50 μg/mL. researchgate.netresearchgate.net Another compound, N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin, which contains the hindered phenol (B47542) fragment, also showed good activity against Staphylococcus aureus with a minimum inhibitory concentration of 32 μg/mL. nih.gov Furthermore, a related compound, tert-butyl benzoquinone (TBBQ), has been shown to have good antibacterial activity against S. aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 mg/L. nih.gov TBBQ was also effective at eradicating preformed biofilms of these strains. nih.gov

Activity against Gram-Negative Bacterial Strains

The activity of this compound derivatives against Gram-negative bacteria has also been reported. The same study that demonstrated activity against Staphylococcus aureus also found that some of the synthesized hydrazone derivatives of 2,6-di-tert-butyl-1,4-benzoquinone were active against Escherichia coli. researchgate.net Specifically, compounds A1, A3, and A4 showed good antibacterial activity against this Gram-negative bacterium. researchgate.net Metal complexes of phthalocyanines and azomethines that incorporate 2,6-di-tert-butylphenol fragments have also been found to exhibit antibacterial activity against E. coli. nih.gov

Antifungal Activity Assessment

Investigations into the antifungal properties of benzoquinones have shown promising results. While direct studies on the antifungal activity of this compound are limited, research on related compounds provides valuable insights. For instance, various benzoquinones produced by the red flour beetle, Tribolium castaneum, have demonstrated inhibitory and even lethal effects against several maize-associated fungi, including species of Aspergillus, Penicillium, Fusarium, and Trichoderma. mdpi.com Another study on 2-acylated benzo- and naphthohydroquinones revealed significant antifungal properties against various Candida and filamentous fungi strains. mdpi.com Specifically, 2-octanoylbenzohydroquinone was highly effective, with MIC values comparable to the standard antifungal drug amphotericin B against certain fungal strains. mdpi.com Furthermore, the related compound 2,4-di-tert-butyl phenol, purified from a Lactococcus species, exhibited fungicidal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.gov

Interactions with Biological Macromolecules and Pathways

Amine Interactions and Complex Formation Studies

The interaction of quinones with amine-containing compounds is a subject of significant chemical interest due to the diverse reaction pathways that can ensue. While specific studies focusing exclusively on the complex formation of this compound with amines are not extensively detailed in the provided research, the reactivity of structurally similar quinones provides valuable insights. For instance, studies on 2,5-di-t-butyl-1,4-benzoquinone demonstrate its reactivity with primary aliphatic amines. In the absence of air, this interaction leads to the formation of benzoxazoles and 3-amino-2,5-di-t-butyl-1,4-benzoquinone. rsc.org However, when the reaction occurs in the presence of air, aminated quinone epoxides are observed as major products. rsc.org Interestingly, with a sterically hindered amine like t-butylamine, no reaction is detected in the dark, but upon exposure to light, aminated quinones with rearranged side-chains are formed. rsc.org These findings suggest that the interaction of this compound with amines is likely to be complex, influenced by factors such as the steric hindrance of the amine, the presence of oxygen, and photochemical conditions.

In silico molecular docking studies have also explored the interaction of the related compound 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (DTBBQ) with various bacterial enzymes. These studies revealed that DTBBQ interacts with several amino acid residues, with lysine (B10760008) being a common point of interaction among the target enzymes. researchgate.net This suggests a potential for hydrogen bonding and other non-covalent interactions between the quinone ring and the amine groups of amino acid residues within proteins.

Interaction with Specific Molecular Targets (e.g., NADH Dehydrogenase, Fe-S Clusters)

This compound has been shown to interact with key components of cellular respiration and electron transport chains. Research indicates that this compound can influence the assembly and function of NADH dehydrogenase and iron-sulfur (Fe-S) clusters. researchgate.net In a study involving Klebsiella quasipneumoniae SP203, it was observed that this compound can stimulate the assembly of Fe-S clusters and NADH dehydrogenase. researchgate.net This interaction is significant as these components are crucial for cellular redox balance and energy metabolism.